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Compound of Interest

Compound Name:
3-Chloro-5-

methylbenzenesulfonamide

Cat. No.: B8226889

Get Quote

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Compound Focus: 3-Chloro-5-methylbenzenesulfonamide (CAS: 1261483-08-2)

As small-molecule drug discovery and advanced material sciences evolve, the strategic

utilization of substituted benzenesulfonamides has become increasingly critical. This technical

guide provides an authoritative, deep-dive analysis of 3-Chloro-5-
methylbenzenesulfonamide, focusing on its structural causality, self-validating synthesis

workflows, and downstream applications.

Core Identity & Structural Rationalization
3-Chloro-5-methylbenzenesulfonamide is a meticulously functionalized aromatic compound.

Its architecture consists of a central benzene ring substituted with a sulfonamide group (

) at position 1, a chlorine atom (

) at position 3, and a methyl group (

) at position 5.
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The Causality of Substituent Positioning
In drug design, the placement of functional groups is never arbitrary. The 3,5-disubstitution

pattern on this benzenesulfonamide scaffold serves a dual pharmacokinetic and

pharmacodynamic purpose:

Electronic Modulation: The chlorine atom exerts a strong inductive electron-withdrawing

effect (

). This pulls electron density away from the aromatic ring, which subtly increases the acidity
of the sulfonamide protons. A lower

enhances the sulfonamide's ability to coordinate with metal ions (such as

in metalloenzymes) at physiological pH.

Steric and Lipophilic Anchoring: The methyl group at position 5 provides a localized lipophilic

patch. This increases the compound's overall lipophilicity (XLogP3), improving cellular

membrane permeability while allowing the molecule to anchor securely into hydrophobic

pockets of target proteins.

Meta-Relationship: Positioning the chlorine and methyl groups meta to each other and to the

sulfonamide group prevents steric hindrance, ensuring the sulfonamide moiety remains fully

accessible for hydrogen bonding.

According to structural data from [1], this precise configuration yields a monoisotopic mass of

204.9964 Da, making it an ideal, low-molecular-weight building block that strictly adheres to

Lipinski's Rule of Five.

Applications in Drug Discovery & Material Science
Halogenated methylbenzenesulfonamides are highly versatile. As highlighted by interaction

studies on related derivatives from [2], the unique combination of a halogen and a methyl group

influences chemical behavior and biological activity in several ways:

Metalloenzyme Inhibition: The primary application of this scaffold in pharmacology is the

inhibition of Carbonic Anhydrases (CAs). The sulfonamide group acts as a zinc-binding
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group (ZBG), while the 3-chloro and 5-methyl substituents interact with the variable amino

acid residues lining the active site cavity, driving isoform selectivity.

Intermediate in Benzamide Synthesis: It serves as a critical synthetic intermediate. The

sulfonamide nitrogen can be further alkylated or acylated to generate complex benzamides,

which are prevalent in modern neurotherapeutics and oncology drugs.

Material Science: Beyond biology, the robust hydrogen-bonding network facilitated by the

group allows this compound to be utilized in the development of novel supramolecular
materials and crystalline polymers.
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Fig 1: Mechanism of action and target interaction pathway of the sulfonamide.

Self-Validating Synthesis & Purification Workflow
To ensure high yield and high purity, the synthesis of 3-Chloro-5-methylbenzenesulfonamide
must be approached as a self-validating system. The following protocol details the conversion
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of 3-chloro-5-methylaniline to the target sulfonamide, incorporating mandatory analytical

checkpoints to prevent downstream failures.

Phase 1: Sandmeyer-Type Chlorosulfonylation
Diazotization: Dissolve 3-chloro-5-methylaniline in aqueous

and cool to

. Slowly add a stoichiometric amount of sodium nitrite (

) dissolved in water.

Causality: Maintaining the temperature strictly below

prevents the degradation of the highly unstable diazonium salt into a phenol derivative.

Sulfonylation: Pour the cold diazonium salt solution into a mixture of glacial acetic acid

saturated with sulfur dioxide (

) containing a catalytic amount of copper(II) chloride (

).

Self-Validating Checkpoint 1: Before proceeding to amidation, extract a

aliquot, quench it in

of methanol, and analyze via LC-MS. The presence of the methyl sulfonate ester (formed
by the reaction of the sulfonyl chloride with methanol) confirms success. Direct LC-MS of
sulfonyl chlorides often leads to hydrolysis in the column, yielding false negatives.

Phase 2: Amidation
Reaction: Dissolve the crude 3-chloro-5-methylbenzenesulfonyl chloride in tetrahydrofuran

(THF). Dropwise, add this solution to a vigorously stirring excess of concentrated aqueous

ammonia (

) at

.
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Causality: Adding the sulfonyl chloride to the ammonia (rather than vice versa) ensures

that ammonia is always in vast excess. This prevents the newly formed sulfonamide from

reacting with unreacted sulfonyl chloride, which would otherwise form unwanted dimeric

sulfimide byproducts.

Phase 3: Isolation & Validation
Purification: Evaporate the THF under reduced pressure. Acidify the aqueous layer to pH 3

using

to precipitate the target sulfonamide. Filter, wash with cold water, and recrystallize from
ethanol/water.

Self-Validating Checkpoint 2: Perform

(in DMSO-

). The appearance of a broad singlet integrating to 2 protons around

validates the successful formation of the primary sulfonamide group.
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Fig 2: Step-by-step synthesis workflow for 3-Chloro-5-methylbenzenesulfonamide.
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Quantitative Data & Physicochemical Properties
The following table summarizes the core quantitative data utilized for the analytical validation

and procurement tracking of this compound, cross-referenced with supplier databases such as

[3].

Property Value
Causality / Significance in
Research

CAS Number 1261483-08-2
Unique identifier for regulatory

compliance and procurement.

Molecular Formula
Dictates the exact mass and

isotopic distribution profile.

Molecular Weight 205.66 g/mol

Optimal for small-molecule

drug design (highly ligand-

efficient).

Monoisotopic Mass 204.9964 Da

Critical exact mass target for

High-Resolution Mass

Spectrometry (HRMS).

Halogen Isotope Ratio

~3:1 (

:

)

Acts as an internal self-

validating signature in mass

spectra to confirm the chlorine

atom was not lost during

synthesis.

SMILES String
CC1=CC(=CC(=C1)Cl)S(=O)

(=O)N

Used for in silico molecular

docking and cheminformatics

modeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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